ETHYL 4-({4-[3,5-BIS(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ANILINO}SULFONYL)BENZOATE
Overview
Description
Ethyl 4-[({4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}amino)sulfonyl]benzoate is a complex organic compound characterized by the presence of multiple functional groups, including a pyrazole ring, trifluoromethyl groups, and a sulfonamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-({4-[3,5-BIS(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ANILINO}SULFONYL)BENZOATE typically involves a multi-step process. One common route includes the reaction of 3,5-bis(trifluoromethyl)acetophenone with 4-hydrazinobenzoic acid to form a hydrazone intermediate. This intermediate is then reacted with a Vilsmeier-Haack reagent to form the pyrazole aldehyde, which is subsequently coupled with ethyl 4-aminosulfonylbenzoate under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[({4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}amino)sulfonyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Ethyl 4-[({4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}amino)sulfonyl]benzoate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It is used in the development of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of ETHYL 4-({4-[3,5-BIS(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ANILINO}SULFONYL)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups and pyrazole ring play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity. The sulfonamide linkage may also contribute to the compound’s overall activity by facilitating interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(trifluoromethyl)benzoate: This compound shares the trifluoromethyl group but lacks the pyrazole ring and sulfonamide linkage.
3,5-Bis(trifluoromethyl)phenylboronic acid: Similar in having trifluoromethyl groups but differs in its boronic acid functionality.
Trifluoromethylpyridine: Contains the trifluoromethyl group but is based on a pyridine ring instead of a pyrazole.
Uniqueness
Ethyl 4-[({4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}amino)sulfonyl]benzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both trifluoromethyl groups and a pyrazole ring enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 4-[[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]sulfamoyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F6N3O4S/c1-2-33-18(30)12-3-9-15(10-4-12)34(31,32)28-13-5-7-14(8-6-13)29-17(20(24,25)26)11-16(27-29)19(21,22)23/h3-11,28H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSJSBSAPODETA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3C(=CC(=N3)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F6N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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